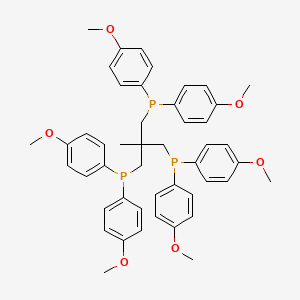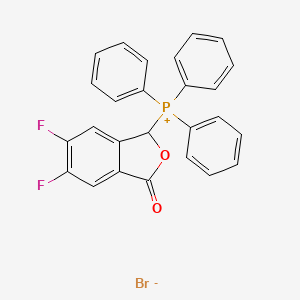
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is an organophosphorus compound characterized by the presence of multiple phosphine groups. These compounds are often used as ligands in coordination chemistry and catalysis due to their ability to donate electron pairs to metal centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) typically involves the reaction of 4-methoxyphenylphosphine with a suitable alkylating agent. The reaction conditions often require a base to deprotonate the phosphine, facilitating nucleophilic attack on the alkylating agent. Common solvents for this reaction include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Transition metal complexes, typically in solvents like acetonitrile or ethanol.
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine
While specific applications in biology and medicine are less common, organophosphorus compounds can be explored for their potential as enzyme inhibitors or in drug delivery systems due to their ability to form stable complexes with metal ions.
Industry
In industry, these compounds are used in catalysis for the production of fine chemicals and pharmaceuticals. Their ability to stabilize transition metal catalysts makes them valuable in various industrial processes.
作用机制
The mechanism by which (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) exerts its effects is primarily through coordination with metal centers. The phosphine groups donate electron pairs to the metal, forming stable complexes that can facilitate various catalytic reactions. The molecular targets are typically transition metals such as palladium, platinum, and rhodium.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups, similar to the compound .
Uniqueness
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is unique due to the presence of multiple 4-methoxyphenyl groups, which can influence the electronic and steric properties of the ligand. This can result in different reactivity and selectivity in catalytic applications compared to other phosphine ligands.
属性
分子式 |
C47H51O6P3 |
|---|---|
分子量 |
804.8 g/mol |
IUPAC 名称 |
[3-bis(4-methoxyphenyl)phosphanyl-2-[bis(4-methoxyphenyl)phosphanylmethyl]-2-methylpropyl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C47H51O6P3/c1-47(32-54(41-20-8-35(48-2)9-21-41)42-22-10-36(49-3)11-23-42,33-55(43-24-12-37(50-4)13-25-43)44-26-14-38(51-5)15-27-44)34-56(45-28-16-39(52-6)17-29-45)46-30-18-40(53-7)19-31-46/h8-31H,32-34H2,1-7H3 |
InChI 键 |
RRCZGCNMISMWGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(CP(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CP(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)
![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12506020.png)
![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate](/img/structure/B12506036.png)
![4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B12506043.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid](/img/structure/B12506054.png)



![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)
